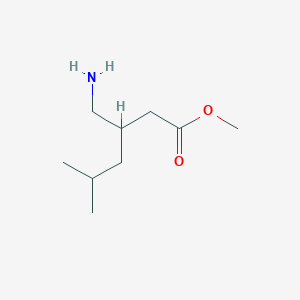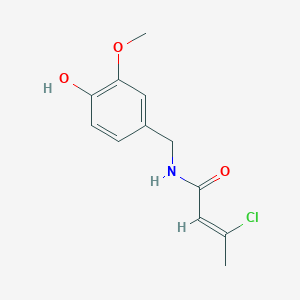
3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide is a chemical compound with a complex structure that includes a piperidine ring substituted with ethyl, hydroxyphenyl, and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide typically involves multiple steps starting from simpler organic molecules. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions: The ethyl, hydroxyphenyl, and propyl groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions to ensure the correct positioning of the substituents.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt, which is achieved by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to alter the functional groups.
Substitution: The piperidine ring and its substituents can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepanium: This compound has a similar structure but with a methyl group instead of a propyl group.
3-Ethyl-3-(3-hydroxyphenyl)-1-methylpiperidine: Similar structure with a methyl group instead of a propyl group.
Uniqueness
3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
126088-59-3 |
|---|---|
Molecular Formula |
C16H26BrNO |
Molecular Weight |
328.29 g/mol |
IUPAC Name |
3-(3-ethyl-1-propylpiperidin-3-yl)phenol;hydrobromide |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-10-17-11-6-9-16(4-2,13-17)14-7-5-8-15(18)12-14;/h5,7-8,12,18H,3-4,6,9-11,13H2,1-2H3;1H |
InChI Key |
YVQLAHYGZRKCCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC(C1)(CC)C2=CC(=CC=C2)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


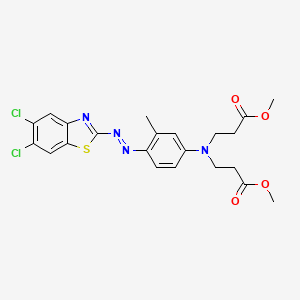

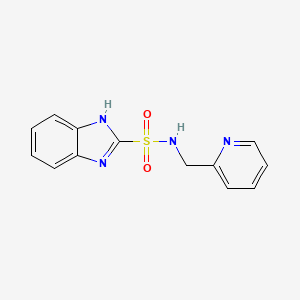

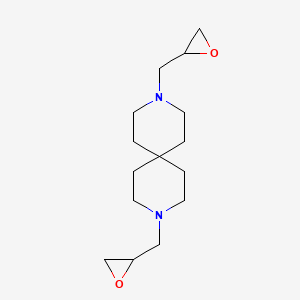
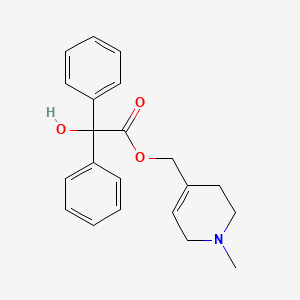
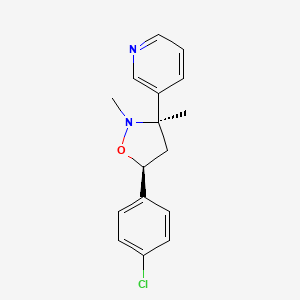
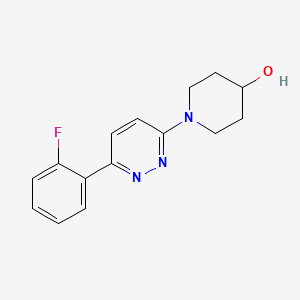
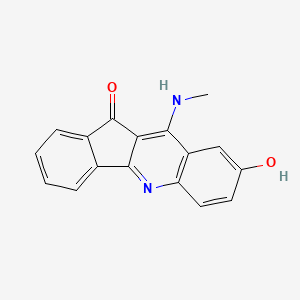
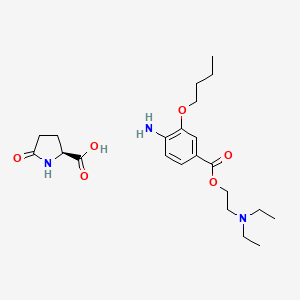
![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate](/img/structure/B12705692.png)
